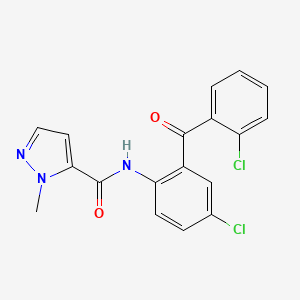

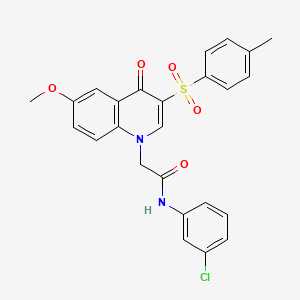

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

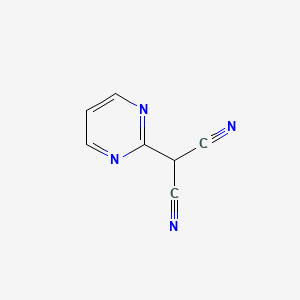

Synthesis Analysis

The synthesis of “2-chloro-N-(4-chloro-2-(2-chlorobenzoyl)phenyl)acetamide” involves the use of 4-chloroaniline as a raw material . It is formed as an intermediate in the synthesis of the active pharmaceutical ingredient lorazepam, which is used for short-term treatment of anxiety, insomnia, acute seizures including status epilepticus, and sedation of hospitalized patients .Molecular Structure Analysis

The molecular formula of “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” is C15H10Cl3NO2 . The average mass is 308.159 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” include a melting point of 159-161 °C, a density of 1.452±0.06 g/cm3, and it is a solid at room temperature . It is stored under an inert atmosphere at 2-8°C .Scientific Research Applications

Structural and Synthetic Insights

- The structural analysis of pyrazole derivatives, including compounds similar to N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide, reveals the planarity between phenyl and pyrazole rings, which may influence their chemical reactivity and potential as bioisosters of known bioactive compounds (Iulek et al., 1993).

- Innovative synthesis techniques have been developed for pyrazole derivatives, demonstrating their versatility as precursors for synthesizing polyfunctionalized heterocyclic compounds with significant pharmacological interest. This underscores the compound's utility in heterocyclic chemistry and drug discovery (El‐Mekabaty, 2014).

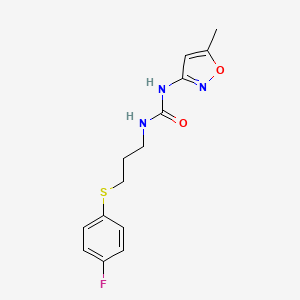

Biological and Pharmacological Potential

- Pyrazolecarboxamide derivatives have shown promising antimicrobial activities. For instance, studies on N-phenylpyrazine-2-carboxamides, which share structural similarities with the query compound, indicate significant in vitro activity against Mycobacterium tuberculosis. This highlights the compound's potential role in developing new antimycobacterial agents (Zítko et al., 2013).

- The antioxidant properties of pyrazolecarboxamide derivatives were investigated in the context of mitigating oxidative stress and DNA damage in biological models exposed to toxic substances. This suggests potential applications in developing therapeutic agents targeting oxidative stress-related pathologies (Soliman et al., 2019).

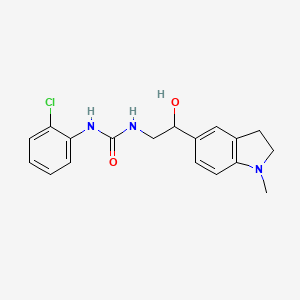

Chemical and Material Science Applications

- Microwave-assisted synthesis techniques for pyrazole amides, including tetrazolyl pyrazole amides, indicate the compound's relevance in creating materials with bactericidal, pesticidal, herbicidal, and antimicrobial properties. This demonstrates the compound's potential utility beyond pharmacological applications, possibly in agriculture and material science (Hu et al., 2011).

Safety And Hazards

The safety information for “2-chloro-N-[4-chloro-2-(2-chlorobenzoyl)phenyl]acetamide” includes hazard statements H302-H314, indicating that it is harmful if swallowed and causes severe skin burns and eye damage . Precautionary statements include P264-P270-P271-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403+P233-P501 .

properties

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O2/c1-23-16(8-9-21-23)18(25)22-15-7-6-11(19)10-13(15)17(24)12-4-2-3-5-14(12)20/h2-10H,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBYKFYDGNSINY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-1-methyl-1H-pyrazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3'-chloro-N-((1-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2997990.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-benzyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2997991.png)

![1,3,6-trimethyl-5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2997992.png)

![(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cycloheptane-1-carboxylic acid](/img/no-structure.png)

![N-(4-ethoxyphenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide](/img/structure/B2997994.png)

![Tert-butyl N-[3-(bromomethyl)cyclobutyl]carbamate](/img/structure/B2998000.png)

![1-(4-ethylphenyl)-6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinoline](/img/structure/B2998008.png)

![2-amino-4-(4-chlorophenyl)thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2998009.png)

![(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2998011.png)